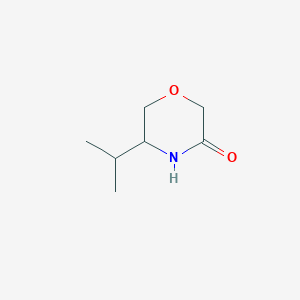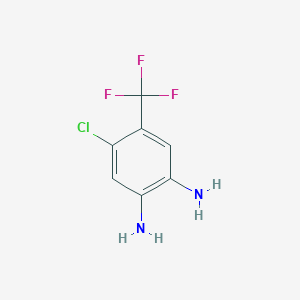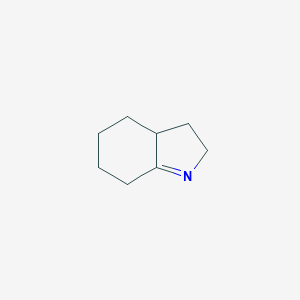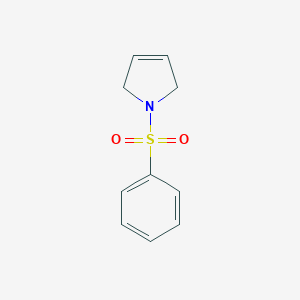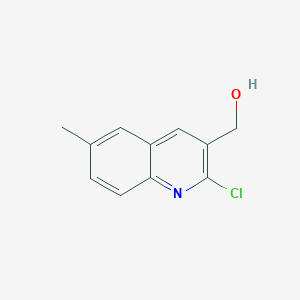
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone, also known as TFMPP, is a psychoactive drug that belongs to the family of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, TFMPP has also been studied extensively for its potential therapeutic applications in scientific research.
Mécanisme D'action
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone is believed to exert its effects on the brain by acting as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It also has affinity for dopamine receptors and adrenergic receptors. The exact mechanism of action of 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone is not fully understood, but it is thought to modulate neurotransmitter release and affect neuronal activity.
Biochemical and Physiological Effects:
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in neurotransmitter release, alterations in neuronal activity, and changes in gene expression. 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has also been shown to affect various physiological processes, such as blood pressure, heart rate, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-established pharmacological profile. It is also relatively stable and can be stored for long periods of time. However, 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone is not without limitations. It has low potency and efficacy compared to other drugs, and its effects can be variable and difficult to replicate.
Orientations Futures
There are several potential future directions for research on 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone. One area of interest is its potential use in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another area of interest is its potential use as a tool for studying the mechanisms of various neurotransmitter systems in the brain. Further research is needed to fully understand the potential applications of 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone in scientific research.
Méthodes De Synthèse
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone can be synthesized from 3,4,5-trimethoxybenzaldehyde and piperazine through a series of chemical reactions. This process involves the use of reagents such as acetic anhydride, sodium acetate, and hydrochloric acid. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various receptors in the brain, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a useful tool for studying the mechanisms of these receptors and their role in various neurological disorders.
Propriétés
Numéro CAS |
17766-68-6 |
|---|---|
Nom du produit |
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone |
Formule moléculaire |
C21H26N2O5 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O5/c1-25-17-8-6-5-7-16(17)22-9-11-23(12-10-22)21(24)15-13-18(26-2)20(28-4)19(14-15)27-3/h5-8,13-14H,9-12H2,1-4H3 |
Clé InChI |
VZXZRWMCGPZELL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Autres numéros CAS |
17766-68-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



